molecular formula C9H5ClN2O3 B071891 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid CAS No. 187999-16-2

5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid

Cat. No.: B071891
CAS No.: 187999-16-2
M. Wt: 224.6 g/mol
InChI Key: UHSFRYIYMMSSKC-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzohydrazide with ethyl chloroformate to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydroxide to yield the desired oxadiazole compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The oxadiazole ring can participate in redox reactions, although these are less common.

    Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used; for example, replacing chlorine with a methoxy group yields 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic Acid.

    Hydrolysis: Hydrolysis of the carboxylic acid group yields the corresponding carboxylate salt.

Scientific Research Applications

5-(4-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Uniqueness: 5-(4-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O3/c10-6-3-1-5(2-4-6)8-11-7(9(13)14)12-15-8/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSFRYIYMMSSKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NO2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441436
Record name 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187999-16-2
Record name 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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